![molecular formula C10H18O3 B044263 Valeric anhydride CAS No. 2082-59-9](/img/structure/B44263.png)
Valeric anhydride
Overview
Description
Valeric anhydride is an important organic synthetic raw material or intermediate component, often used in industrial or medical fields. It can be used in the preparation of butylphthalide, resin components, lutein esters, analgesics, and organic glass . It is a synthesis reagent with a molecular formula of C10H18O3 and a molecular weight of 186.25 .
Synthesis Analysis
Valeric anhydride can be prepared synthetically from petrochemical derivatives and also through biological routes, for example, anaerobic digestion of organic mixed waste . It can be used as a reactant to synthesize alkyl 9-nitrocamptothecin esters by the esterification reaction .Molecular Structure Analysis
The molecular structure of Valeric anhydride consists of two carbonyl groups connected by a single oxygen atom . The InChI representation of its structure isInChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3
. Chemical Reactions Analysis
Valeric anhydride is an intermediate in chemical synthesis, pharmaceutical raw materials, and biopharmaceuticals . It is often used as a reactant in esterification reactions . The acid anhydride functional group in Valeric anhydride is somewhat reactive, so these molecules are often used as polymeric crosslinkers or as chemical intermediates .Physical And Chemical Properties Analysis
Valeric anhydride has a molecular weight of 186.25 g/mol . It has a refractive index of n20/D 1.421, a boiling point of 228-230 °C, a melting point of -56 °C, and a density of 0.944 g/mL at 20 °C .Scientific Research Applications
C10H18O3 C_{10}H_{18}O_{3} C10H18O3
and a molecular weight of 186.2481, is a versatile chemical compound used in various scientific research applications . Below is a comprehensive analysis of six unique applications of Valeric anhydride, each detailed under a clear and descriptive heading.Synthesis of Pharmaceutical Esters
Valeric anhydride is employed in the synthesis of alkyl 9-nitrocamptothecin esters through esterification reactions . These esters are significant due to their potential applications in cancer therapy as they are derivatives of camptothecin, a topoisomerase inhibitor.
Creation of Metal-Organic Frameworks (MOFs)
Researchers utilize Valeric anhydride to modify bismuth metal-organic frameworks (Bi-MOFs) . These MOFs have applications in gas storage, catalysis, and as sensors due to their high porosity and surface area.
Development of Biomaterials
O-acylated chitosan nanofibers (CSNFs), which can be synthesized using Valeric anhydride, are explored for use in biomaterials . These materials have potential applications in tissue engineering and wound healing due to their biocompatibility and biodegradability.
Food Packaging Technology
The same O-acylated chitosan nanofibers mentioned above are also investigated for their use in food packaging . Their antimicrobial properties can help in preserving food quality and extending shelf life.
Fragrance and Flavor Industry
Valeric anhydride is a precursor in the production of esters widely used in the fragrance and flavor industries . These esters impart distinct scents and tastes to consumer products.
Agricultural Chemical Synthesis
The compound is also used in synthesizing agricultural chemicals . Valeric acid derivatives, obtained from Valeric anhydride, can serve as herbicides or insecticides, contributing to crop protection.
Safety And Hazards
Valeric anhydride causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
Future Directions
Valeric anhydride, as a volatile fatty acid, has numerous industrial applications supporting from food and pharmaceuticals industries to wastewater treatment . The transition from a linear economy to a circular economy including resource recovery, reuse, and recycling is essential, considering environmental sustainability as a goal for the 21st century .
properties
IUPAC Name |
pentanoyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKXCGALKOSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870934 | |
Record name | valeric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valeric anhydride | |
CAS RN |
2082-59-9 | |
Record name | Valeric anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | valeric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.